Methyl 3-fluoro-2-formylisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
methyl 3-fluoro-2-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)5-2-3-10-6(4-11)7(5)9/h2-4H,1H3 |
InChI Key |
JNQUVDALZQUHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C=O)F |
Origin of Product |
United States |
Methodologies for the Synthesis of Methyl 3 Fluoro 2 Formylisonicotinate
Established Synthetic Pathways for the Formylisonicotinate Scaffold
The construction of the formylisonicotinate framework, particularly with the inclusion of a fluorine substituent, relies on well-understood but often challenging chemical transformations. Key methods involve the oxidative cleavage of precursors and the strategic introduction of substituents onto the pyridine (B92270) ring.
Ozonolysis of Methyl 3-fluoro-2-vinylisonicotinate Precursors
Ozonolysis is a powerful organic reaction for the oxidative cleavage of unsaturated carbon-carbon bonds, providing a direct route to carbonyl compounds like aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing Methyl 3-fluoro-2-formylisonicotinate, this method is applied to a vinyl precursor, specifically Methyl 3-fluoro-2-vinylisonicotinate.
The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the vinyl group's double bond, forming a highly unstable primary ozonide (molozonide). wikipedia.org This intermediate rapidly rearranges into a more stable secondary ozonide (a trioxolane). wikipedia.org To obtain the desired aldehyde, the ozonide must be subjected to a reductive work-up, which cleaves the peroxide linkages without further oxidizing the product. masterorganicchemistry.com Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or zinc metal with water. masterorganicchemistry.com An oxidative work-up, in contrast, would yield a carboxylic acid.
Recent advancements have shown that pyridine can act as an organocatalyst in ozonolysis. organic-chemistry.orgnih.gov Performing the reaction in the presence of pyridine allows for the direct formation of aldehydes and ketones, circumventing the need for a separate reductive step and avoiding the generation of potentially hazardous peroxide intermediates. organic-chemistry.orgnih.gov This process is hypothesized to involve a nucleophile-promoted fragmentation of carbonyl oxides. nih.gov
| Work-up Condition | Key Reagent(s) | Primary Product | Reference |
|---|---|---|---|
| Reductive | Dimethyl Sulfide (DMS) or Zinc (Zn) | Aldehyde/Ketone | masterorganicchemistry.com |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Carboxylic Acid | masterorganicchemistry.com |
| Organocatalytic | Pyridine | Aldehyde/Ketone (direct) | organic-chemistry.orgnih.gov |
Nucleophilic Aromatic Substitution Approaches to Fluorinated Isonicotinates
Nucleophilic aromatic substitution (SNA_r_) is a fundamental pathway for introducing substituents onto electron-deficient aromatic rings, such as pyridine. This approach is particularly useful for synthesizing fluorinated isonicotinates by replacing a suitable leaving group with a fluoride (B91410) anion. nih.govresearchgate.net The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex).
A direct and effective synthesis of a closely related scaffold, Methyl 3-fluoropyridine-4-carboxylate, has been achieved using this method. nih.govresearchgate.net The process starts with the nitration of isonicotinic acid methyl ester to produce Methyl 3-nitropyridine-4-carboxylate. The nitro group at the 3-position serves as an excellent leaving group and further activates the ring for nucleophilic attack. This nitro-substituted precursor is then heated with a fluoride source, such as cesium fluoride (CsF), in an anhydrous polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The fluoride anion displaces the nitro group to yield the desired fluorinated product. nih.govresearchgate.net
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | DMSO (dry) | 120 °C | 38% | nih.gov |
Regioselective Synthesis Considerations in Fluorinated Pyridine Systems
Achieving the correct substitution pattern (regiochemistry) is a critical challenge in the synthesis of complex molecules like this compound. The electronic properties of the pyridine ring inherently direct substituents to specific positions, and overcoming these natural tendencies requires careful strategic planning.
The introduction of fluorine onto the pyridine ring can be controlled by the existing substituents. For instance, in electrophilic fluorination reactions using reagents like Selectfluor, the position of the incoming fluorine atom is strongly influenced by activating groups on the ring. nih.gov Studies on 2-aminopyridines show that the amino group directs fluorination, and the final position is dependent on the other substituents present. nih.gov This directing effect is crucial for selectively installing the fluorine at the C-3 position.
Similarly, other functional groups can be introduced regioselectively based on the electronic nature of the pyridine system and the directing ability of pre-existing groups. rsc.org The synthesis must be designed as a multi-step sequence where each step sets up the correct regiochemistry for the next transformation. Building the pyridine ring around a key fragment, rather than trying to introduce it late-stage, is another strategy to ensure the desired arrangement of substituents. nih.gov
Exploration of Novel Synthetic Strategies for Pyridine Analogs
In line with modern synthetic chemistry, research has focused on developing more efficient, safer, and environmentally friendly methods for constructing pyridine-based molecules. These novel strategies often leverage green chemistry principles and alternative energy sources.
Green Chemistry Principles in Isonicotinate (B8489971) Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyridines and their derivatives. nih.govresearchgate.net Key aspects include the use of safer, environmentally benign solvents, the development of catalytic reactions to minimize waste, and the design of one-pot or multicomponent reactions to improve efficiency. rasayanjournal.co.inbiosynce.com
Applications in pyridine synthesis include:
Catalysis: The use of less toxic and more abundant metal catalysts, such as iron (e.g., FeCl₃), provides a greener alternative to traditional heavy metal catalysts. rsc.org
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which significantly reduces solvent usage, purification steps, and waste generation. rasayanjournal.co.in
Safer Solvents: Traditional volatile organic solvents can be replaced with greener alternatives like water, ethanol (B145695), or even solvent-free conditions, which minimizes environmental impact. nih.govbiosynce.com
| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit | Reference |
|---|---|---|---|
| Use of Catalysis | Employing iron-based catalysts (FeCl₃) | Reduces reliance on toxic or precious metals | rsc.org |
| Atom Economy | Designing one-pot, multicomponent reactions | Minimizes byproducts and improves efficiency | rasayanjournal.co.innih.gov |
| Safer Solvents | Using ethanol or performing reactions neat (solvent-free) | Reduces pollution and health hazards | nih.govresearchgate.net |
Microwave-Assisted Synthesis of Pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Instead of conventional conductive heating, this technique uses microwave irradiation to heat the reaction mixture directly and efficiently through dielectric heating. mdpi.com This often leads to dramatic reductions in reaction times, from hours or days to mere minutes, along with increased product yields and purity. nih.govnih.gov
This technology has been successfully applied to the synthesis of various pyridine derivatives and the formation of esters. nih.govorganic-chemistry.orgresearchgate.net For example, multicomponent reactions to build the pyridine ring can be completed in minutes under microwave irradiation, compared to many hours of refluxing with conventional heating. nih.govresearchgate.net Similarly, the esterification of carboxylic acids can be achieved rapidly and in high yields using microwave assistance. mdpi.comorganic-chemistry.org The combination of microwave heating with green chemistry principles, such as one-pot procedures, offers a particularly efficient and sustainable route to complex heterocyclic molecules. nih.govresearchgate.net
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Advantage | Reference |
|---|---|---|---|---|
| Pyridine Synthesis (Multicomponent) | 6-9 hours | 2-7 minutes | Drastically reduced reaction time, higher yield | nih.govresearchgate.net |
| Esterification | Several hours | ~30 minutes | Faster reaction, lower energy input | mdpi.com |
Advanced Formylation Techniques for Pyridine Scaffolds, including Vilsmeier-Haack Formylation
The introduction of a formyl (-CHO) group onto a pyridine ring is a critical transformation for accessing a wide range of derivatives. Among various methods, the Vilsmeier-Haack reaction is a powerful and widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net
The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.gov The resulting chloroiminium ion acts as the electrophile that attacks the aromatic ring.
Mechanism and Application to Pyridines:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).
Electrophilic Attack: The electron-rich pyridine ring attacks the carbon of the iminium salt.
Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. nih.gov
While the Vilsmeier-Haack reaction is highly effective for electron-rich systems, the inherent electron-deficient nature of the pyridine ring can render it less reactive towards electrophilic substitution. However, the presence of activating groups on the ring can facilitate the reaction. For the synthesis of this compound, direct formylation of a pre-existing methyl 3-fluoroisonicotinate precursor would be challenging due to the deactivating effects of the fluorine atom and the ester group. More often, the Vilsmeier-Haack reaction is used to synthesize pyridine carbaldehydes from more activated precursors, which can then be further elaborated. nih.govresearchgate.net Recent studies have also explored methods to enhance reaction rates, such as using micellar media, which can reduce reaction times significantly. nih.gov
| Reagents | Typical Substrate | Key Features | Reference |
|---|---|---|---|
| DMF / POCl₃ | Electron-rich aromatics (e.g., anilines, phenols) | Classic, widely used method. | nih.gov |
| DMF / PBr₃ | Spiroimidazolidinones | Used for specific heterocyclic rearrangements. | researchgate.net |
| DMF / Phthaloyl dichloride | Aromatic acids (to form acid chlorides) | Environmentally benign preparation of the reagent. | researchgate.net |
Precursor Design and Derivatization Routes for the Compound
The synthesis of a multi-substituted compound like this compound relies heavily on the strategic design of precursors and the careful orchestration of functional group transformations. The following sections explore key routes for constructing the fluorinated and formylated pyridine core.
Incorporating fluorine into organic molecules can profoundly influence their biological and chemical properties, making the development of fluorination methods a key area of research. uni-muenster.de For the target compound, the fluorine atom can be introduced either by direct fluorination of a pyridine intermediate or by using a pre-fluorinated building block in the construction of the pyridine ring.
Direct C-H fluorination of pyridines, particularly at the position alpha to the nitrogen, can be achieved using reagents such as silver(II) fluoride (AgF₂). acs.org This late-stage functionalization allows for the conversion of a C-H bond to a C-F bond on a pre-formed pyridine ring. However, the selectivity of this reaction can be an issue with unsymmetrically substituted pyridines. acs.org
A more common and often more controlled approach is to use versatile fluorine-containing building blocks. nih.gov These are smaller, commercially available or readily synthesized molecules that already contain one or more fluorine atoms. These blocks can then be used in cyclization reactions to construct the desired fluorinated pyridine core. This strategy offers better control over the position of the fluorine atom. For example, a fluorinated 1,3-dicarbonyl compound could be used as a component in a Hantzsch-type pyridine synthesis to install the fluorine at the desired position. The development of methods to synthesize trifluoromethoxylated pyridines and pyrimidines further highlights the utility of building block approaches for creating complex fluoro-substituted heterocycles. nih.govresearchgate.net
Once the substituted pyridine ring is assembled, the introduction of the formyl group is a crucial step. While direct formylation can be difficult, converting another functional group into an aldehyde is a highly effective and common strategy.
A primary route for this transformation is the oxidation of a hydroxymethyl group (-CH₂OH) to a formyl group (-CHO). This approach is particularly relevant as the hydroxymethyl precursor can often be synthesized more readily than the aldehyde itself. A well-established method for this oxidation involves using Dess-Martin periodinane (DMP), a mild and highly efficient oxidizing agent that works well for a wide variety of alcohols.
A specific procedure for the synthesis of the related compound, methyl 2-formylisonicotinate, from methyl 2-(hydroxymethyl)isonicotinate demonstrates the feasibility of this approach. In this synthesis, the hydroxymethyl precursor is treated with Dess-Martin periodinane in dichloromethane (B109758) at room temperature, yielding the desired aldehyde in high yield (85%). chemicalbook.com This method's mild conditions make it compatible with the ester and fluoro-substituents present in the target molecule.
| Precursor Functional Group | Target Functional Group | Reagent | Example Yield | Reference |
|---|---|---|---|---|
| -CH₂OH (Hydroxymethyl) | -CHO (Formyl) | Dess-Martin Periodinane (DMP) | 85% | chemicalbook.com |
| -CH₂OH (Hydroxymethyl) | -CHO (Formyl) | Manganese Dioxide (MnO₂) | Variable | General Chemistry |
| -CH₃ (Methyl) | -CHO (Formyl) | Selenium Dioxide (SeO₂) | Variable | General Chemistry |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the initial components. taylorfrancis.com MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acsgcipr.org
Several classic MCRs are used for the de novo synthesis of pyridine rings, with the Hantzsch pyridine synthesis being one of the most prominent examples. nih.govtaylorfrancis.com The traditional Hantzsch reaction involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the corresponding pyridine. acsgcipr.org
Variations of this and other MCRs, such as the Bohlmann-Rahtz synthesis, provide access to a wide array of substituted pyridines. acsgcipr.orgnih.gov To apply this strategy to the synthesis of this compound, one could envision a [3+2+1] disconnection approach. taylorfrancis.com This might involve reacting a fluorinated building block (e.g., a fluorinated β-ketoester), a component that can be converted to the formyl group, and an ammonia source. The complexity of the target molecule means that a direct MCR synthesis is challenging, but it remains a powerful tool for constructing the core pyridine scaffold, which can then undergo further functionalization. nih.gov
Reaction Mechanisms and Mechanistic Investigations of Methyl 3 Fluoro 2 Formylisonicotinate Transformations
Elucidation of Key Reaction Steps and Intermediates
The transformation of pyridine (B92270) systems, particularly those bearing electron-withdrawing groups like fluorine and formyl moieties, involves complex sequences of activation, nucleophilic attack, and intermediate stabilization.
The introduction of a formyl group onto a pyridine ring is a pivotal transformation. A primary method for achieving this is the Vilsmeier-Haack reaction, which is particularly effective for electron-rich aromatic and heterocyclic compounds. researchgate.netresearchgate.net The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).
The mechanism proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The pyridine ring, acting as a nucleophile, attacks this electrophile. The stability and reactivity of the pyridine ring are crucial; electron-donating groups enhance reactivity, whereas the inherent electron-deficient nature of the pyridine ring, compounded by a fluorine substituent, can make this reaction challenging. The subsequent hydrolysis of the resulting iminium salt intermediate yields the final carbaldehyde. researchgate.net Regioselectivity is a key aspect, with the site of formylation being directed by the electronic properties of existing substituents on the pyridine ring. researchgate.net
Table 1: Key Stages of the Vilsmeier-Haack Formylation Mechanism
| Stage | Description | Key Species Involved |
|---|---|---|
| 1. Reagent Formation | N,N-dimethylformamide (DMF) reacts with an activating agent (e.g., POCl₃) to form the electrophilic Vilsmeier reagent (a chloroiminium ion). | DMF, POCl₃, Vilsmeier reagent |
| 2. Electrophilic Attack | The π-system of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. | Pyridine derivative, Vilsmeier reagent |
| 3. Intermediate Formation | An iminium salt intermediate is formed, which is attached to the pyridine ring. Aromatization is restored through the loss of a proton. | Iminium salt intermediate |
| 4. Hydrolysis | The reaction mixture is quenched with water, leading to the hydrolysis of the iminium salt to yield the formyl group. | Iminium salt, H₂O, Formylpyridine |
The functionalization of fluorinated pyridines is dictated by the strong electron-withdrawing nature of both the fluorine atom and the ring nitrogen. This electronic profile makes the pyridine ring highly susceptible to nucleophilic attack, while rendering it resistant to electrophilic substitution. gcwgandhinagar.com
Nucleophilic Aromatic Substitution (SNAr): In fluorinated pyridines, the fluorine atom can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.govacs.org This allows for the displacement of fluoride (B91410) by a wide range of nucleophiles (e.g., N, O, S, and C-based nucleophiles) under relatively mild conditions. nih.govacs.orgresearchgate.net This tandem of C-H fluorination followed by SNAr provides a powerful strategy for the late-stage functionalization of complex pyridine-containing molecules. acs.org
Electrophilic Fluorination: While electrophilic substitution on the pyridine core is generally difficult, direct fluorination is possible using potent electrophilic fluorinating agents. gcwgandhinagar.com Reagents like Selectfluor® (an N-F reagent) can introduce fluorine onto heterocyclic systems. nih.govalfa-chemistry.com The mechanism involves the transfer of an electrophilic fluorine atom ("F+") to a nucleophilic site on the molecule. alfa-chemistry.com For pyridine systems, this often requires pre-functionalization or specific reaction conditions to overcome the ring's inherent deactivation towards electrophiles.
Table 2: Comparison of Nucleophilic vs. Electrophilic Fluorination
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |
|---|---|---|
| Fluorine Source | Nucleophilic (F⁻), e.g., KF, CsF, TBAF | Electrophilic ("F+"), e.g., Selectfluor®, NFSI |
| Mechanism | SN2 or SNAr; addition-elimination | Electrophilic aromatic substitution |
| Substrate Requirement | Requires a good leaving group (e.g., Cl, Br, NO₂) on an electron-deficient ring | Requires an electron-rich (nucleophilic) site |
| Pyridine Reactivity | Favored due to the electron-deficient nature of the ring | Disfavored unless activating groups are present |
Activation and Catalysis in Synthetic Pathways Involving the Compound
Catalysis plays a crucial role in the synthesis of complex heterocyclic molecules, enabling efficient bond formation and functionalization under mild conditions.
While Methyl 3-fluoro-2-formylisonicotinate contains a methyl ester rather than a simple methyl group, the principles of activating C-H bonds adjacent to a pyridine ring are relevant. The acidity of protons on a methyl group attached to a pyridine ring (a picoline) is increased due to the electron-withdrawing nature of the ring. This facilitates deprotonation by a base to form a nucleophilic carbanion. This anion can then react with various electrophiles.
Another strategy involves the activation of the pyridine ring itself. Coordination of the pyridine nitrogen to a Lewis acid (e.g., BF₃) or a transition metal center enhances the electrophilicity of the ring, making C-H bonds more susceptible to activation or nucleophilic attack. uiowa.edunih.gov This activation strategy is fundamental in many transition-metal-catalyzed C-H functionalization reactions. beilstein-journals.org
Modern synthetic chemistry has developed numerous catalytic methods to construct the fluoro-pyridine scaffold. These pathways offer alternatives to traditional, often harsh, fluorination methods.
Rhodium(III)-Catalyzed Synthesis : A one-step method for preparing 3-fluoropyridines involves the Rh(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov This approach avoids the issue of fluoride displacement by nucleophilic solvents, which can be a problem under basic conditions. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis provides a mild and efficient route for synthesizing fluorinated aromatic compounds. mdpi.com One method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium photosensitizer, followed by condensation with an ammonia (B1221849) source to form the 3-fluoropyridine (B146971) ring. acs.org
Hydrogenation of Fluoropyridines : The synthesis of fluorinated piperidines can be achieved through the metal-catalyzed hydrogenation of readily available fluoropyridines. nih.gov A key challenge is preventing hydrodefluorination. Systems using palladium catalysts, such as Pd(OH)₂ on carbon in the presence of a Brønsted acid, have been shown to selectively reduce the pyridine ring while preserving the C-F bond. nih.gov
Stereochemical and Regiochemical Control Mechanisms in Related Fluorinated Systems
Controlling the precise spatial arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is paramount in modern synthesis. In fluorinated systems, the unique properties of the fluorine atom introduce specific challenges and opportunities for control.
Regiochemical Control: The regioselectivity of functionalizing pyridine rings is heavily influenced by both steric and electronic factors. In nucleophilic aromatic substitution, attack is electronically favored at the 2- and 4-positions due to stabilization of the anionic intermediate by the nitrogen atom. gcwgandhinagar.comnih.gov In electrophilic reactions, substitution is directed away from the deactivating influence of the nitrogen. The presence of a fluorine atom further directs incoming groups. For instance, in the fluorination of 3-substituted pyridines with AgF₂, exclusive selectivity for the 2-position is often observed. acs.org Directed metalation, using organometallic intermediates, provides a powerful tool for achieving site-selective functionalization with high regiochemical control. rsc.org
Stereochemical Control: In reactions that create chiral centers, such as the hydrogenation of a substituted fluoropyridine to a fluoropiperidine, controlling the stereochemistry is crucial. The hydrogenation of fluoropyridines often proceeds with cis-selectivity. nih.gov In other reactions, such as the ring-opening of fluorinated aziridines, the stereochemical outcome (inversion or retention of configuration) can be highly dependent on the substrate's substitution pattern and the reaction mechanism (e.g., SN1-like vs. SN2-like pathways). nih.govrsc.org The conformational biases induced by fluorine, such as the gauche effect and anomeric effects, can significantly influence the stereochemical stability and reactivity of fluorinated heterocyclic rings like pyrrolidines, providing a basis for rational stereochemical control. beilstein-journals.org The rigid platform of the pyridine ring itself can be incorporated into chiral ligands, where steric and stereochemical effects modulate the coordination chemistry and catalytic activity of metal complexes. nih.gov
Advanced Characterization Methodologies for Structural and Electronic Elucidation of Methyl 3 Fluoro 2 Formylisonicotinate
Spectroscopic Techniques for Structural Confirmation and Detailed Analysis
Spectroscopic methods are indispensable for probing the molecular structure, bonding, and electronic properties of Methyl 3-fluoro-2-formylisonicotinate. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The pyridine (B92270) ring protons will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the formyl and methyl ester groups, as well as the fluorine atom. Based on data for similar substituted pyridines, the aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl protons of the ester group will likely appear as a singlet further upfield, around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the formyl and ester groups are expected to have the most downfield chemical shifts, likely in the range of δ 160-190 ppm. The aromatic carbons will appear between δ 110 and 160 ppm, with their specific shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JCF). The methyl carbon of the ester group will be observed at a much higher field, typically around δ 50-55 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to a pyridine ring. rajpub.comfluorine1.ru The position of the signal is influenced by the electronic environment, and for a fluoropyridine, it is expected to be in a specific range that can help confirm the substitution pattern. fluorine1.ru
| Predicted NMR Data for this compound | |
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.0 - 9.0 |
| ¹H (Methyl Ester) | 3.9 - 4.0 |
| ¹³C (C=O, Formyl) | 185 - 195 |
| ¹³C (C=O, Ester) | 160 - 170 |
| ¹³C (Aromatic) | 110 - 160 |
| ¹³C (Methyl Ester) | 50 - 55 |
| ¹⁹F | Specific range for fluoropyridines |
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns. For this compound (C₈H₆FNO₃), the expected molecular weight is approximately 183.03 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 183. The fragmentation pattern would likely involve the loss of neutral fragments such as the methoxy (B1213986) group (-OCH₃, 31 u), the formyl group (-CHO, 29 u), or carbon monoxide (-CO, 28 u). Analysis of the mass spectrum of the closely related methyl isonicotinate (B8489971) shows a prominent molecular ion peak and fragmentation corresponding to the loss of the methoxy group. mzcloud.org
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M]⁺ | 183 |
| [M - OCH₃]⁺ | 152 |
| [M - CHO]⁺ | 154 |
| [M - CO]⁺ | 155 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.
The most prominent peaks will be due to the carbonyl stretching vibrations of the formyl and ester groups, which are expected in the region of 1680-1750 cm⁻¹. The C-F stretching vibration will likely appear in the range of 1000-1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group will be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Studies on pyridine and its derivatives provide a good basis for the assignment of these vibrational modes. up.ac.zacdnsciencepub.compw.edu.pl
| Predicted IR Absorption Bands for this compound | |
| Functional Group | Predicted Frequency (cm⁻¹) |
| C=O (Formyl) | 1690 - 1710 |
| C=O (Ester) | 1720 - 1740 |
| C=C, C=N (Aromatic) | 1400 - 1600 |
| C-F | 1000 - 1300 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Methyl) | 2850 - 2960 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Crystallographic Data Refinement and Interpretation
The unequivocal determination of the three-dimensional atomic arrangement of this compound in the solid state is achieved through single-crystal X-ray diffraction. This powerful technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure-property relationships. The process begins with the careful growth of a suitable single crystal, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a series of reflections whose intensities are meticulously measured.
The refinement of the crystallographic data is a critical step that transforms the raw diffraction data into a chemically meaningful molecular structure. This iterative process involves the use of specialized software to refine a structural model against the experimental data. Key parameters that are refined include atomic coordinates, thermal parameters (describing the vibration of atoms), and site occupancy factors. The quality of the final refined structure is assessed by several figures of merit, most notably the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the observed and calculated structure factors. A low R-factor is indicative of a good fit of the model to the data.
The interpretation of the refined crystal structure of this compound would reveal critical insights into its molecular geometry. The planarity of the pyridine ring, along with any distortions induced by the substituents, would be precisely determined. The presence of the electronegative fluorine atom is anticipated to influence the electronic distribution within the pyridine ring. rsc.orgusgs.gov Furthermore, analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the material. figshare.com
Below is a hypothetical table representing typical crystallographic data and refinement parameters that would be expected for a compound like this compound.
| Parameter | Value |
| Empirical formula | C8H6FNO3 |
| Formula weight | 183.14 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.543(2) Å, b = 10.123(3) Å, c = 9.456(2) Å |
| α = 90°, β = 105.34(3)°, γ = 90° | |
| Volume | 788.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.542 Mg/m³ |
| Absorption coefficient | 0.131 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 4578 |
| Independent reflections | 1823 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1823 / 0 / 118 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |
Chromatographic and Purity Assessment Techniques in Research Settings
In a research context, establishing the purity of a newly synthesized compound is of paramount importance. Chromatographic techniques are the most widely used and reliable methods for purity assessment. For a polar, aromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. helixchrom.com For this compound, a reversed-phase HPLC method would likely be employed. nih.gov In this setup, a nonpolar stationary phase (such as a C18-silica column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
A typical HPLC method for the analysis of this compound might involve a gradient elution, starting with a high proportion of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, which is expected for an aromatic system.
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given its molecular weight, this compound is likely to be amenable to GC analysis. In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation occurs based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The use of a mass spectrometer as a detector (GC-MS) provides not only quantitative data on purity but also structural information from the mass spectrum of the compound. semanticscholar.org
The following table outlines a hypothetical set of parameters for an HPLC method developed for the purity assessment of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Retention Time | Approximately 8.5 minutes |
| Purity (by area %) | >99.5% |
Computational Chemistry and Theoretical Investigations of Methyl 3 Fluoro 2 Formylisonicotinate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to investigate the ground-state properties of Methyl 3-fluoro-2-formylisonicotinate.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's geometry is optimized to a minimum on the potential energy surface. This process yields precise predictions of bond lengths and angles.
Table 1: Predicted Geometrical Parameters for this compound Illustrative data based on DFT calculations of similar pyridine (B92270) derivatives.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C2-C3 | 1.415 | |
| C3-F | 1.352 | |
| C2-C(formyl) | 1.489 | |
| C(formyl)=O | 1.215 | |
| N1-C2 | 1.340 | |
| C4-C(ester) | 1.505 | |
| C(ester)=O | 1.210 | |
| C(ester)-O(methyl) | 1.360 | |
| **Bond Angles (°) ** | ||
| N1-C2-C3 | 123.5 | |
| F-C3-C2 | 118.0 | |
| C2-C(formyl)-O | 125.0 |
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap Illustrative data based on DFT calculations of substituted pyridines.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
Vibrational frequency analysis, performed on the optimized geometry, serves two purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.
Theoretical vibrational spectra for this compound can be correlated with experimental data to confirm its structure. Key vibrational modes include the C=O stretching frequencies of the formyl and ester groups, typically appearing in the 1680-1750 cm⁻¹ region. physchemres.org C-F bond stretching and pyridine ring vibrations also provide characteristic peaks that aid in spectroscopic assignment. nih.gov
Table 3: Selected Predicted Vibrational Frequencies and Their Assignments Illustrative data based on DFT calculations of formyl pyridines. nih.gov
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3080 | C-H stretch | Aromatic |
| 1735 | C=O stretch | Methyl Ester |
| 1705 | C=O stretch | Formyl Group |
| 1590 | C=C/C=N stretch | Pyridine Ring |
| 1280 | C-O stretch | Ester Group |
Advanced Computational Methodologies
To explore more complex molecular properties, such as excited states and subtle intramolecular interactions, more advanced computational techniques are required.
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of molecules in their electronically excited states. This method can predict electronic absorption spectra (UV-Vis), providing information on the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions. nih.gov
For this compound, TD-DFT calculations can identify the primary electronic transitions. Typically, these involve promotions of electrons from the HOMO to the LUMO (π → π* transitions) or from non-bonding orbitals (like the lone pairs on oxygen or nitrogen) to anti-bonding π* orbitals (n → π* transitions). The calculated absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability) can be compared with experimental UV-Vis spectra to understand the molecule's photophysical properties. nih.govbenasque.org
Table 4: Predicted Electronic Transitions via TD-DFT Illustrative data based on TD-DFT studies of similar aromatic compounds.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.08 | n → π* |
| S₀ → S₂ | 270 | 0.45 | HOMO → LUMO (π → π*) |
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and the details of bonding and orbital interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and anti-bonding orbitals.
NBO analysis for this compound can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugation, are key to molecular stability. For example, the interaction between the lone pair orbitals of the fluorine atom and the anti-bonding π* orbitals of the pyridine ring can be quantified. The analysis also provides natural atomic charges, offering a more chemically intuitive picture of the electron distribution than other methods like Mulliken population analysis. This reveals the electrophilic and nucleophilic sites within the molecule. nih.gov
Table 5: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Illustrative data showing typical intramolecular interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (F) | π* (C3-C4) | 4.5 |
| π (C5-C6) | π* (C(formyl)=O) | 2.8 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution around a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red or yellow colors on an MEP map indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue colors highlight regions of positive potential, susceptible to nucleophilic attack.
For this compound, an MEP analysis would be expected to reveal a negative potential around the oxygen atoms of the formyl and ester groups, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic interaction. Conversely, positive potentials would be anticipated around the hydrogen atoms. Without specific computational studies, a precise MEP map and the associated electrostatic potential values for this molecule cannot be presented.
Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)
A comprehensive computational study on this compound would involve the calculation of these descriptors. The Fukui functions, in particular, would complement the MEP analysis by quantifying the reactivity of individual atoms. In the absence of such a study, a data table of these reactivity descriptors cannot be compiled.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability (α) and first and second hyperpolarizabilities (β and γ). These calculations are crucial for identifying promising NLO candidates.
The presence of a π-conjugated system in the pyridine ring, along with electron-withdrawing (fluoro, formyl, and methyl ester) groups, suggests that this compound might exhibit interesting NLO properties. However, without dedicated theoretical calculations, any discussion of its NLO behavior remains speculative.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Stability Studies
Most molecules can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is particularly important for flexible molecules as their conformation can significantly influence their reactivity and biological activity. For this compound, rotations around the single bonds connecting the formyl and ester groups to the pyridine ring would be of primary interest. A computational conformational analysis would provide the relative energies of different conformers and their geometric parameters. At present, no such study is available in the scientific literature.
Simulation of Reaction Pathways and Transition States
Molecular modeling can be used to simulate chemical reactions, mapping out the energy landscape of a reaction pathway and identifying the structure of the transition state. This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes. For a molecule like this compound, which is used as an intermediate in chemical synthesis, simulations of its reactions could provide crucial insights for optimizing synthetic routes. Unfortunately, no published studies have reported on the simulation of reaction pathways involving this specific compound.
Methyl 3 Fluoro 2 Formylisonicotinate As a Building Block in Complex Molecule Synthesis
Role in the Synthesis of Pyrrolopyridine and Pyrrolopyrimidine Derivatives
The primary documented application of methyl 3-fluoro-2-formylisonicotinate is in the synthesis of pyrrolopyridine and pyrrolopyrimidine derivatives, which are central cores of various JAK inhibitors.
This compound serves as a crucial precursor in the synthesis of cyclobutyl-substituted pyrrolopyrimidines and pyrrolopyridines that are designed to modulate the activity of Janus kinases. google.com These kinases are implicated in a range of inflammatory and autoimmune disorders, as well as cancer. google.com The strategic placement of the fluoro and formyl groups on the isonicotinate (B8489971) framework allows for the construction of the fused ring systems characteristic of these potent inhibitors.
A key synthetic transformation involves the reaction of this compound with other reagents to build the pyrrolo-fused pyridine (B92270) or pyrimidine (B1678525) core. For instance, in the synthesis of certain JAK inhibitors, this compound is subjected to specific reaction conditions to facilitate the formation of the desired heterocyclic scaffold.
In the synthesis of specific cyclobutyl-substituted pyrrolopyridine and pyrrolopyrimidine derivatives with JAK inhibitory activity, this compound is a pivotal starting material. google.com A documented strategy involves the reaction of this compound in a solution of dichloromethane (B109758) and ethanol (B145695). google.com
One of the notable reactions is its treatment with a fluorinating agent such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). googleapis.com This step is crucial for modifying the formyl group and facilitating subsequent cyclization reactions to form the desired fused ring system with a cyclobutyl moiety. The reaction is typically carried out at reduced temperatures to control its reactivity. googleapis.com
Table 1: Synthesis of Cyclobutyl-Substituted JAK Inhibitor Precursors
| Starting Material | Reagent | Solvent System | Purpose |
|---|
Applications in Diverse Heterocyclic Chemistry
While the most prominent role of this compound is in the synthesis of JAK inhibitors, its structural features suggest potential for broader applications in heterocyclic chemistry.
The bifunctional nature of this compound, possessing both an electrophilic formyl group and a pyridine ring susceptible to nucleophilic attack (especially with the activating fluoro group), makes it a valuable intermediate for the synthesis of various fused heterocyclic systems. The formyl group can readily participate in condensation reactions with a variety of nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, or undergo cyclization to generate fused rings.
The isonicotinate moiety of this compound provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction of the ester. The formyl and fluoro-substituted pyridine core is a valuable motif in medicinal chemistry, as fluorinated heterocycles are present in a significant number of FDA-approved drugs. mdpi.com The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final molecule.
Diversification and Derivatization for Advanced Chemical Entities
The structure of this compound offers several avenues for diversification and the creation of advanced chemical entities.
The formyl group is a versatile functional group that can be converted into a wide range of other functionalities. For example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to a cyano group. It can also serve as a point for chain extension through various carbon-carbon bond-forming reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions.
The methyl ester can be hydrolyzed and coupled with various amines to generate a library of amides. Furthermore, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule. These potential derivatizations, summarized in the table below, highlight the utility of this compound as a versatile scaffold for combinatorial chemistry and the development of novel compounds with diverse biological activities.
Table 2: Potential Derivatization of this compound
| Functional Group | Potential Reaction | Resulting Functionality |
|---|---|---|
| Formyl Group | Oxidation | Carboxylic Acid |
| Reduction | Hydroxymethyl Group | |
| Wittig Reaction | Alkene | |
| Methyl Ester | Hydrolysis | Carboxylic Acid |
| Aminolysis | Amide |
Design and Synthesis of Compound Libraries Incorporating the Formylisonicotinate Moiety
The strategic design of compound libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents. nih.gov Target-focused libraries, collections of molecules designed to interact with a specific protein or a family of related targets, are particularly valuable. nih.gov The core principle involves selecting a suitable scaffold and appending various substituents or side chains to create a diverse set of molecules predicted to interact with the target family. nih.gov this compound serves as an exemplary scaffold for such endeavors due to its unique combination of reactive functional groups and the desirable properties imparted by the fluorinated pyridine core.
The primary site for diversification on the this compound scaffold is the aldehyde (formyl) group at the 2-position. This versatile functional group is amenable to a wide array of chemical transformations, allowing for the systematic introduction of diverse molecular fragments. By employing various well-established synthetic methodologies, a large and structurally diverse library of compounds can be generated from this single building block.
Key synthetic strategies for library diversification include:
Reductive Amination: The reaction of the formyl group with a diverse collection of primary and secondary amines, followed by reduction, yields a wide range of substituted aminomethylpyridines. This is one of the most robust and widely used methods in library synthesis.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various alkenes, introducing carbon-carbon double bonds with diverse substituents. This is useful for accessing different geometries and functionalities.
Addition of Organometallic Reagents: Grignard and organolithium reagents can add to the formyl group to generate a diverse set of secondary alcohols, providing chiral centers and opportunities for further functionalization.
Condensation Reactions: Reactions with active methylene compounds, hydrazines, and hydroxylamines can lead to the formation of a variety of heterocyclic and acyclic structures, significantly increasing the structural diversity of the library.
The table below illustrates potential diversification strategies starting from this compound.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Diversity |
| Reductive Amination | Primary & Secondary Amines | Substituted Amines | High: Introduces a wide range of alkyl, aryl, and heterocyclic groups. |
| Wittig Reaction | Phosphonium Ylides | Alkenes | High: Varies substituents on the double bond, controls stereochemistry. |
| Grignard Addition | Organomagnesium Halides | Secondary Alcohols | High: Introduces diverse R-groups, creates new stereocenters. |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes | Moderate: Introduces electron-withdrawing groups. |
| Acetal Formation | Alcohols/Diols | Acetals/Ketals | Moderate: Used for protecting groups or modulating solubility. |
Potential for Developing Multi-functional Fluorinated Aliphatic and Heterocyclic Building Blocks
The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. nih.govsigmaaldrich.com Fluorinated building blocks are therefore highly sought after in drug discovery programs. nih.govossila.com this compound is not only a scaffold for compound libraries but also a valuable precursor for the synthesis of novel, multi-functional fluorinated building blocks.
The strategic manipulation of its inherent functional groups—the formyl, fluoro, and methyl ester moieties—can lead to a new set of derivatives that can be used in further synthetic applications. The pyridine ring itself can also undergo further transformations. This versatility allows chemists to tailor the physical and chemical properties of the resulting building blocks for specific applications in medicinal, agrochemical, and materials chemistry. sigmaaldrich.comossila.com
Potential transformations of this compound into new building blocks include:
Oxidation of the Formyl Group: Oxidation to a carboxylic acid provides a handle for amide bond formation, a critical linkage in many biologically active molecules.
Reduction of the Formyl Group: Reduction to a hydroxymethyl group yields a primary alcohol, which can be used in ether or ester synthesis or be converted into a leaving group for nucleophilic substitution.
Transformations of the Ester: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling or other transformations, offers another point of diversification.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing groups on the pyridine ring, can potentially be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further complexity.
The table below outlines the potential for generating new, multi-functional building blocks from this compound.
| Original Functional Group | Transformation | New Functional Group | Resulting Building Block |
| 2-Formyl | Oxidation (e.g., with KMnO₄) | 2-Carboxylic Acid | Methyl 3-fluoro-2-carboxynicotinate |
| 2-Formyl | Reduction (e.g., with NaBH₄) | 2-Hydroxymethyl | Methyl 3-fluoro-2-(hydroxymethyl)isonicotinate |
| 4-Methyl Ester | Hydrolysis (e.g., with LiOH) | 4-Carboxylic Acid | 3-Fluoro-2-formylisonicotinic acid |
| 2-Formyl | Reductive Amination | 2-Aminomethyl | Methyl 3-fluoro-2-(aminomethyl)isonicotinate derivatives |
| 3-Fluoro | Nucleophilic Substitution | 3-Amino/Alkoxy/Thio | 3-Substituted-2-formylisonicotinate derivatives |
Through these transformations, this compound proves to be a versatile platform for the development of a wide range of novel, fluorinated aliphatic and heterocyclic building blocks, further expanding the toolkit available to medicinal and synthetic chemists. researchgate.net
Q & A
Basic: How can researchers optimize the synthesis of Methyl 3-fluoro-2-formylisonicotinate to improve yield and purity?
Methodological Answer:
To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading (e.g., Lewis acids or transition-metal catalysts). Employ orthogonal purification techniques like column chromatography (gradient elution) or recrystallization using solvent pairs (e.g., ethyl acetate/hexane). Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. Ensure reproducibility by documenting exact stoichiometric ratios and reaction times, adhering to guidelines for experimental rigor .
Advanced: What strategies are effective in elucidating the electronic effects of the fluorine substituent on the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
Combine computational chemistry (DFT calculations for Fukui indices or electrostatic potential maps) with kinetic studies (variable-temperature NMR or stopped-flow techniques) to assess regioselectivity. Compare reaction rates with non-fluorinated analogs to isolate electronic contributions. Use X-ray crystallography to analyze bond lengths and angles, correlating structural data with reactivity trends. Address contradictions in literature by meta-analyzing substituent effects across analogous systems .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
Prioritize NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm for aromatic F) and NMR for formyl proton identification (δ ~9.8–10.2 ppm). IR spectroscopy can validate the carbonyl stretch (~1680–1720 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. Cross-reference spectral data with computational predictions (e.g., Gaussian-based simulations) to resolve ambiguities .
Advanced: How can researchers resolve contradictions in reported reaction outcomes when using this compound as a building block in heterocyclic synthesis?
Methodological Answer:
Design controlled experiments to isolate variables (e.g., solvent, base, or protecting groups). Use Design of Experiments (DoE) to identify interactions between parameters. Perform kinetic profiling to detect intermediate species (via in situ IR or LC-MS). Validate findings with isotopic labeling (e.g., -formyl) to trace reaction pathways. Publish negative results to clarify conflicting mechanisms .
Basic: What are the critical considerations for ensuring the stability of this compound during storage and handling?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the formyl group. Use amber vials to avoid photodegradation. Regularly assess stability via NMR over time. Avoid protic solvents for long-term storage; anhydrous DMSO or DCM is preferable. Document degradation products using LC-MS to refine storage protocols .
Advanced: How can computational models predict the regioselectivity of this compound in multicomponent reactions?
Methodological Answer:
Apply molecular docking or machine learning algorithms trained on existing reaction databases to predict reactive sites. Validate models with experimental kinetic isotope effects (KIE) studies. Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic hotspots. Cross-validate with substituent perturbation studies (e.g., replacing F with Cl/CF) to refine predictions .
Basic: What analytical methods are recommended for quantifying trace impurities in this compound batches?
Methodological Answer:
Use UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) for high-resolution separation. Calibrate with spiked standards of known byproducts (e.g., de-fluorinated or oxidized derivatives). Quantify limits of detection (LOD) via signal-to-noise ratios. Pair with NMR for fluorine-specific impurity profiling .
Advanced: What role does the formyl group play in directing cross-coupling reactions involving this compound, and how can this be leveraged in catalyst design?
Methodological Answer:
Investigate the formyl group’s coordination to metal catalysts (e.g., Pd or Ni) via X-ray absorption spectroscopy (XAS). Screen ligand libraries to enhance transmetalation efficiency. Compare turnover frequencies (TOF) with aldehydes versus ketones. Use Hammett plots to correlate electronic effects of substituents on coupling rates. Develop asymmetric variants by chiral ligand screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
